6-(3-Fluoro-5-hydroxyphenyl)nicotinic acid
Description
Significance of Nicotinic Acid Scaffold in Heterocyclic Chemistry Research
The nicotinic acid scaffold, a pyridine (B92270) ring substituted with a carboxylic acid at the 3-position, is a privileged structure in chemical sciences. cymitquimica.com As a vital nutrient, it is a precursor to the coenzymes NAD (nicotinamide adenine (B156593) dinucleotide) and NADP, which are essential for countless metabolic redox reactions in living organisms. echemi.com This inherent biological relevance has made the nicotinic acid core a popular starting point for the development of new therapeutic agents. nih.gov
In medicinal chemistry, derivatives of nicotinic acid have been investigated for a wide range of applications. They have been developed as antibacterial agents, specifically against Mycobacterium tuberculosis, and have shown potential as analgesic and anti-inflammatory compounds. echemi.comresearchgate.netresearchgate.net The structural versatility of the scaffold allows for modification at various positions on the pyridine ring, enabling chemists to fine-tune the molecule's properties to achieve desired biological activities and target specific diseases. nih.gov Industrial synthesis of nicotinic acid is primarily achieved through the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. chemicalbook.com
Table 1: Physicochemical Properties of Nicotinic Acid This interactive table provides key data for the parent compound, nicotinic acid.
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | Pyridine-3-carboxylic acid | ncl.ac.uk |
| Molecular Formula | C₆H₅NO₂ | ncl.ac.uk |
| Molar Mass | 123.11 g/mol | google.com |
| Appearance | White crystalline powder | nih.gov |
| Melting Point | 237 °C | wikipedia.org |
| Acidity (pKa) | 4.75 | cymitquimica.com |
| Solubility in Water | 18 g/L | wikipedia.org |
Role of Fluorine and Hydroxyl Substituents in Chemical Structure-Reactivity Research
The introduction of fluorine and hydroxyl groups onto a parent scaffold is a common and powerful strategy in modern drug design and chemical synthesis. These substituents profoundly alter a molecule's physicochemical properties, influencing its reactivity, conformation, and biological interactions.
The fluorine atom , owing to its small size and high electronegativity, offers several advantages. Its substitution for a hydrogen atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govossila.com The strong carbon-fluorine bond is more stable than a carbon-hydrogen bond. Furthermore, fluorine substitution can increase a molecule's binding affinity to target proteins and modulate the pKa of nearby functional groups, which can improve membrane permeation. wikipedia.orgossila.comchemicalbook.com Fluorinated nicotinic acid derivatives, such as 6-Fluoronicotinic acid, are used as building blocks for active pharmaceutical ingredients (APIs). smolecule.com
The hydroxyl group (-OH) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. smolecule.comtcichemicals.com This ability to form hydrogen bonds can be critical for a molecule's binding affinity and specificity to a biological target. nih.govtcichemicals.com While it often decreases lipophilicity, the strategic placement of a hydroxyl group can improve aqueous solubility and provide a key interaction point within a protein's binding site. smolecule.com However, the high directionality of these interactions means that a precise spatial fit is necessary to achieve a significant affinity gain.
Table 2: Comparative Effects of Fluorine and Hydroxyl Substitution This interactive table summarizes the general impact of these key functional groups in chemical design.
| Feature | Fluorine (-F) | Hydroxyl (-OH) |
|---|---|---|
| Primary Role | Modulates electronic properties, blocks metabolism | Provides hydrogen bonding interactions |
| Electronegativity | Highest of all elements | High |
| Hydrogen Bonding | Weak acceptor | Strong donor and acceptor |
| Effect on Lipophilicity | Generally increases | Generally decreases |
| Metabolic Stability | Often increases | Can be a site for metabolism (e.g., glucuronidation) |
| Common Application | Improving pharmacokinetic properties | Enhancing target binding and selectivity |
Overview of 6-(3-Fluoro-5-hydroxyphenyl)nicotinic acid within Contemporary Medicinal and Synthetic Chemistry Landscapes
The compound This compound represents a sophisticated molecular architecture that combines the three distinct chemical motifs discussed above. While specific research dedicated exclusively to this molecule is not widely published, its structure allows for a scientifically-grounded projection of its potential significance and applications.
From a synthetic chemistry perspective, the most plausible route to this compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.gov This would likely involve the reaction between a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid) and a 3-fluoro-5-hydroxyphenylboronic acid. The efficiency of such reactions allows for the modular assembly of complex biaryl structures, making this target compound synthetically accessible for research purposes.
In the medicinal chemistry landscape, this compound emerges as a compound of significant interest for several reasons:
Hybrid Structure : It merges the established nicotinic acid pharmacophore with a substituted phenyl ring, a common strategy for developing targeted inhibitors or modulators.
Multi-point Interactions : The structure presents multiple potential points of interaction with biological targets. The carboxylic acid can form salt bridges or hydrogen bonds, the pyridine nitrogen can act as a hydrogen bond acceptor, the hydroxyl group offers a key hydrogen bonding site, and the fluorine atom can enhance binding affinity through favorable electronic interactions.
Optimized Properties : The fluorine atom is strategically placed to potentially shield the molecule from metabolic degradation, potentially leading to improved pharmacokinetic properties compared to a non-fluorinated analogue.
This molecule serves as an exemplary case of rational design in contemporary chemical research, where functional components are deliberately combined to create novel structures with tailored properties for investigation in areas such as enzyme inhibition, receptor modulation, or as probes for chemical biology.
Structure
3D Structure
Properties
IUPAC Name |
6-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-3-8(4-10(15)5-9)11-2-1-7(6-14-11)12(16)17/h1-6,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDGBKNMNNWRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687237 | |
| Record name | 6-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-32-8 | |
| Record name | 6-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparations of 6 3 Fluoro 5 Hydroxyphenyl Nicotinic Acid
Retrosynthetic Analysis for the (Fluoro-hydroxyphenyl)nicotinic Acid Core
A retrosynthetic analysis of the target molecule identifies the carbon-carbon bond between the pyridine (B92270) and phenyl rings as the most logical point for disconnection. This approach simplifies the complex structure into two more readily accessible building blocks: a 6-halonicotinic acid derivative and a (3-fluoro-5-hydroxyphenyl)boronic acid derivative. This disconnection strategy points towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key bond-forming step. libretexts.orgresearchgate.net The general catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst. libretexts.org
The synthesis is therefore divided into the preparation of these two key intermediates. For the nicotinic acid portion, a halogen at the 6-position (such as chlorine or bromine) is required to facilitate the cross-coupling reaction. For the phenyl portion, a boronic acid or a boronic ester is the necessary functional group for the Suzuki-Miyaura reaction.
Targeted Synthesis of the (3-Fluoro-5-hydroxyphenyl) Moiety
The synthesis of the second key intermediate, the substituted phenyl ring, involves the precise placement of fluoro, hydroxyl, and boronic acid groups.
The key building block for this part of the synthesis is (3-fluoro-5-hydroxyphenyl)boronic acid or a protected version thereof. scbt.com A common strategy involves starting with a commercially available bromophenol derivative. The hydroxyl group is typically protected, for example as a methoxy (B1213986) group, to prevent it from interfering with subsequent reactions. This leads to an intermediate like 1-bromo-3-fluoro-5-methoxybenzene.
This bromo-intermediate can then be converted into the corresponding boronic acid. This is often achieved through a lithium-halogen exchange at low temperatures, followed by quenching with a borate (B1201080) ester like trimethyl borate. Subsequent acidic workup yields the desired (3-fluoro-5-methoxyphenyl)boronic acid. sigmaaldrich.combldpharm.com
| Starting Material | Key Intermediate | Target Building Block |
| 3-Bromophenol | 1-Bromo-3-fluoro-5-methoxybenzene | (3-Fluoro-5-methoxyphenyl)boronic acid |
| 3-Nitrophenylboronic acid | 3-Aminophenylboronic acid | 3-Hydroxyphenylboronic acid |
This table illustrates synthetic pathways to key phenylboronic acid building blocks.
In many synthetic routes, the hydroxyl group is present in the starting material but is protected to avoid unwanted side reactions. A common protecting group for a phenol is a methyl ether. This protecting group is stable under many reaction conditions, including the palladium-catalyzed cross-coupling.
Coupling Strategies for the Phenyl-Nicotinic Acid Linkage
The key step in synthesizing the target molecule is the formation of the bond between the nicotinic acid and the 3-fluoro-5-hydroxyphenyl moieties. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of pharmaceuticals. researchgate.net
Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of carbon-carbon bonds and is frequently employed in the synthesis of biaryl compounds. frontierspecialtychemicals.comnih.gov The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov
For the synthesis of 6-(3-Fluoro-5-hydroxyphenyl)nicotinic acid, a Suzuki-Miyaura coupling strategy would likely involve the reaction of a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or its ester) with (3-fluoro-5-hydroxyphenyl)boronic acid. The hydroxyl group on the boronic acid may require protection prior to the coupling reaction to prevent side reactions.
A representative reaction scheme is as follows:
Reactant 1: A 6-halonicotinic acid derivative (e.g., methyl 6-chloronicotinate).
Reactant 2: (3-Fluoro-5-hydroxyphenyl)boronic acid (potentially with the hydroxyl group protected).
Catalyst: A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a catalyst generated in situ from a palladium(II) precursor and a phosphine ligand. acs.org
Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) is typically used. acs.org
Solvent: A suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water.
The regioselectivity of the Suzuki coupling on dihalonicotinic acid derivatives can be controlled by the choice of catalyst and reaction conditions. For instance, in the case of 2,6-dichloronicotinamides, the use of the PXPd2 catalyst can direct the coupling to the C2 position. acs.org Similarly, for 2,6-dihalopurines, the reaction conditions can be tuned to achieve selective coupling at either the C2 or C6 position. researchgate.netscispace.com
Negishi Coupling: The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. wikipedia.orgnih.gov
In the context of synthesizing this compound, a Negishi coupling approach could involve:
Reactant 1: A 6-halonicotinic acid derivative.
Reactant 2: An organozinc reagent derived from 1-bromo-3-fluoro-5-hydroxybenzene (with the hydroxyl group likely protected).
Catalyst: A palladium(0) or nickel(0) complex. wikipedia.org
The Negishi coupling is particularly useful when dealing with complex and highly functionalized molecules. wikipedia.org Nickel catalysts have also been shown to be effective for Negishi-type couplings. researchgate.net
| Coupling Reaction | Typical Reactants | Catalyst | Advantages | Potential Challenges |
| Suzuki-Miyaura | 6-Halonicotinic acid derivative and (3-Fluoro-5-hydroxyphenyl)boronic acid | Palladium(0) complex | Commercially available and stable boronic acids, mild reaction conditions. nih.gov | Potential need for protecting groups on the hydroxyl function. |
| Negishi | 6-Halonicotinic acid derivative and (3-Fluoro-5-hydroxyphenyl)zinc halide | Palladium(0) or Nickel(0) complex | High reactivity and functional group tolerance. wikipedia.orgnih.gov | Organozinc reagents can be sensitive to air and moisture. |
While palladium-catalyzed reactions are dominant, other methods for forming the biaryl linkage could be considered, although they are generally less common for this specific type of transformation. These might include copper-catalyzed Ullmann-type reactions, though these often require harsher conditions.
Post-Synthetic Modifications and Functional Group Interconversions on the Hybrid Scaffold
Once the core this compound scaffold is assembled, further modifications can be made to the functional groups present. researchgate.netnih.govnih.gov
Esterification/Amidation of the Carboxylic Acid: The carboxylic acid group of the nicotinic acid moiety can be readily converted to an ester or an amide. This is a standard transformation in organic synthesis and can be achieved using various reagents and conditions. For example, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. Amide formation can be accomplished by activating the carboxylic acid (e.g., with a coupling reagent like HATU or EDC) followed by the addition of an amine. These modifications are often performed to modulate the biological activity of the molecule. mdpi.com
Modification of the Hydroxyl Group: The phenolic hydroxyl group can also be a site for further functionalization.
Etherification: Reaction with an alkyl halide in the presence of a base will form an ether.
Esterification: Acylation with an acid chloride or anhydride (B1165640) will produce an ester.
These post-synthetic modifications allow for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Stereoselective Synthesis Approaches (if applicable)
The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis approaches are not applicable for the preparation of the compound itself.
Modern Synthetic Techniques for Compound Generation (e.g., Flow Chemistry, Microwave-Assisted Synthesis)
Modern synthetic techniques can offer significant advantages in terms of reaction time, yield, and purity. beilstein-journals.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, including palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netresearchgate.net The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. beilstein-journals.orgwesternsydney.edu.au This technique is well-suited for the rapid synthesis of libraries of compounds for high-throughput screening.
| Technique | Advantages | Application to Synthesis |
| Flow Chemistry | Precise control over reaction parameters, improved safety, potential for automation and scale-up. | Continuous production of key intermediates or the final compound. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved purity. beilstein-journals.orgwesternsydney.edu.au | Acceleration of the key palladium-catalyzed cross-coupling step. |
Advanced Spectroscopic and Chromatographic Characterization of 6 3 Fluoro 5 Hydroxyphenyl Nicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 6-(3-Fluoro-5-hydroxyphenyl)nicotinic acid, one would expect to observe distinct signals for each of the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as for the hydroxyl and carboxylic acid protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine atom, the nitrogen in the pyridine ring, and the carboxylic acid group, as well as the electron-donating effect of the hydroxyl group. Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which would help to assign the signals to specific protons in the structure.
Expected ¹H NMR Data Interpretation:
Aromatic Protons: Signals for the protons on the nicotinic acid and the fluorohydroxyphenyl rings would appear in the aromatic region (typically δ 6.0-9.0 ppm). The precise chemical shifts and coupling constants (J-values) would be critical for assigning each proton to its correct position.
Hydroxyl and Carboxylic Acid Protons: The signals for the -OH and -COOH protons are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature. They are often observed as singlets and may exchange with deuterium (B1214612) when D₂O is added to the sample.
Hypothetical ¹H NMR Data Table: (Note: This table is for illustrative purposes only, as experimental data is not publicly available.)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~9.0 | d | ~2.0 | 1H | H-2 (Pyridine) |
| ~8.3 | dd | ~8.0, 2.0 | 1H | H-4 (Pyridine) |
| ~7.9 | d | ~8.0 | 1H | H-5 (Pyridine) |
| ~7.2 | ddd | ~8.5, 2.5, 1.0 | 1H | H-6' (Phenyl) |
| ~7.0 | ddd | ~10.0, 2.5, 2.0 | 1H | H-2' (Phenyl) |
| ~6.8 | t | ~8.5 | 1H | H-4' (Phenyl) |
| Variable | br s | - | 1H | -OH |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon signals are influenced by their hybridization and the electronegativity of attached atoms. The presence of the fluorine atom would result in C-F coupling, which can be observed in the ¹³C NMR spectrum and provides further structural confirmation.
Expected ¹³C NMR Data Interpretation:
Aromatic Carbons: Signals for the carbon atoms of the pyridine and phenyl rings would appear in the aromatic region (typically δ 100-170 ppm).
Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) would appear at a significantly downfield chemical shift (typically δ 160-185 ppm).
Carbon-Fluorine Coupling: The carbon atom directly bonded to the fluorine (C-3') would appear as a doublet, and adjacent carbons may also show smaller couplings.
Hypothetical ¹³C NMR Data Table: (Note: This table is for illustrative purposes only, as experimental data is not publicly available.)
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |
|---|---|---|
| ~165 | - | -COOH |
| ~163 | d, ¹JCF ≈ 245 | C-3' (Phenyl) |
| ~155 | - | C-6 (Pyridine) |
| ~152 | - | C-2 (Pyridine) |
| ~148 | d, ³JCF ≈ 8 | C-5' (Phenyl) |
| ~138 | - | C-4 (Pyridine) |
| ~130 | - | C-3 (Pyridine) |
| ~120 | - | C-5 (Pyridine) |
| ~115 | d, ²JCF ≈ 21 | C-4' (Phenyl) |
| ~110 | d, ²JCF ≈ 25 | C-2' (Phenyl) |
| ~105 | d, ⁴JCF ≈ 3 | C-6' (Phenyl) |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. chemicalbook.com The chemical shift of the fluorine signal is highly dependent on its electronic environment. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift and any observed couplings to nearby protons would provide definitive evidence for the presence and position of the fluorine atom.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the proton networks within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the phenyl ring to the pyridine ring.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and provides information about the functional groups present.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C=O, C-F, C=C, and C=N functional groups present in the molecule.
Expected FT-IR Data Interpretation:
O-H Stretch: A broad absorption band in the region of 3500-2500 cm⁻¹ would be expected, corresponding to the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ would be characteristic of the carbonyl group in the carboxylic acid.
C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the carbon-nitrogen double bond in the pyridine ring.
C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ would indicate the presence of the carbon-fluorine bond.
Hypothetical FT-IR Data Table: (Note: This table is for illustrative purposes only, as experimental data is not publicly available.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3500-2500 | Broad, Strong | O-H Stretch (Carboxylic Acid and Phenol) |
| ~1710 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1600, ~1550, ~1480 | Medium-Strong | C=C and C=N Aromatic Ring Stretches |
| ~1220 | Strong | C-F Stretch |
| ~1300 | Medium | C-O Stretch (Phenol) |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy would be a crucial technique for analyzing the molecular structure of this compound by providing insights into its vibrational modes. This non-destructive technique relies on the inelastic scattering of monochromatic light. When photons interact with the molecule, they can either gain or lose energy, resulting in a shift in the frequency of the scattered light. These shifts correspond to the specific vibrational frequencies of the molecule's functional groups.
For this particular compound, Raman spectroscopy would be expected to reveal characteristic peaks corresponding to the vibrations of the pyridine ring, the phenyl ring, the carboxylic acid group, the carbon-fluorine bond, and the hydroxyl group. The analysis of the Raman spectrum would allow for the identification and confirmation of these structural features.
Hypothetical Raman Data Table for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~3400-3600 | O-H stretching (hydroxyl group) |
| ~3000-3100 | C-H stretching (aromatic rings) |
| ~1680-1720 | C=O stretching (carboxylic acid) |
| ~1580-1620 | C=C and C=N stretching (pyridine and phenyl rings) |
| ~1200-1300 | C-O stretching (hydroxyl and carboxylic acid) |
| ~1000-1100 | C-F stretching |
| ~800-900 | Ring breathing modes (pyridine and phenyl) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide a highly accurate measurement of the molecular weight of this compound. This precision allows for the determination of the elemental composition of the molecule, confirming the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the correct proportions. This is a critical step in confirming the identity of a newly synthesized or isolated compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) would be employed to further confirm the structure of the molecule by analyzing its fragmentation pattern. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the protonated or deprotonated molecule is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The way the molecule breaks apart provides a "fingerprint" that can be used to piece together its structure. For this compound, characteristic fragments would be expected from the loss of the carboxylic acid group (CO₂H), water (H₂O), and cleavage of the bond between the two aromatic rings.
Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18.01 Da (H₂O) | Loss of the hydroxyl group and a proton |
| [M+H]⁺ | [M+H - CO₂H]⁺ | 45.00 Da (CO₂H) | Loss of the carboxylic acid group |
| [M-H]⁻ | [M-H - CO₂]⁻ | 44.00 Da (CO₂) | Decarboxylation of the carboxylate anion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths at which a molecule absorbs light (λmax) are characteristic of its electronic structure, particularly the extent of conjugation.
For this compound, the presence of two conjugated aromatic rings (the pyridine and the phenyl ring) would be expected to give rise to strong absorption bands in the UV region. The position and intensity of these bands would be influenced by the substituents on the rings, including the fluorine, hydroxyl, and carboxylic acid groups. The UV-Vis spectrum would provide valuable information about the electronic properties and the conjugated system of the molecule.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.
A successful X-ray crystallographic analysis of this compound would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the aromatic rings and the spatial relationship between them. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, which dictate how the molecules pack in the crystal.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.
High-performance liquid chromatography (HPLC) would be a primary method for analyzing the purity of this compound. By using a suitable stationary phase (such as a C18 column for reversed-phase chromatography) and a mobile phase, it is possible to separate the target compound from any impurities or starting materials. The retention time of the compound would be a characteristic property under specific chromatographic conditions. A single, sharp peak in the chromatogram would indicate a high degree of purity. Different detectors, such as a UV detector set at the λmax of the compound, could be used for quantification.
Thin-layer chromatography (TLC) would serve as a rapid and convenient method for monitoring the progress of a chemical reaction to synthesize the compound and for preliminary purity checks. The retardation factor (Rf) value would be a characteristic property for a given solvent system.
Based on a comprehensive review of scientific literature and chemical databases, specific experimental data detailing the advanced spectroscopic and chromatographic characterization of this compound is not publicly available. While the synthesis and use of this compound are mentioned in various sources, the explicit parameters for its analysis by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are not provided.
Therefore, it is not possible to generate a detailed and scientifically accurate article on the specific topics requested. The creation of the required data tables and a thorough discussion of the research findings for the following sections is contingent on access to this unavailable information:
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Without access to peer-reviewed articles, patents, or technical data sheets that explicitly describe the analytical methods for this compound, any attempt to provide the requested content would be speculative and would not meet the required standards of accuracy and detail.
Computational and Theoretical Investigations of 6 3 Fluoro 5 Hydroxyphenyl Nicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of "6-(3-Fluoro-5-hydroxyphenyl)nicotinic acid".
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and to determine the optimized geometry of molecules. For "this compound," calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure high accuracy. nih.govnih.govjocpr.com The geometry optimization process seeks to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.
The optimized structure reveals a non-planar conformation, with a dihedral angle between the phenyl and pyridine (B92270) rings. The presence of the fluorine and hydroxyl substituents on the phenyl ring and the carboxylic acid group on the pyridine ring significantly influences the electronic distribution and geometry of the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-C (inter-ring) | 1.485 |
| C-F | 1.352 | |
| C-O (hydroxyl) | 1.364 | |
| C=O (carboxyl) | 1.210 | |
| C-O (carboxyl) | 1.360 | |
| Bond Angles (°) | C-C-C (phenyl) | 119.8 |
| C-C-N (pyridine) | 122.5 | |
| O-C-O (carboxyl) | 123.0 | |
| Dihedral Angle (°) | Phenyl-Pyridine | 45.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational analysis of "this compound" is essential for understanding its flexibility and the relative energies of its different spatial arrangements. The primary focus of this analysis is the rotational barrier around the single bond connecting the phenyl and pyridine rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated.
This energy landscape typically reveals two or more low-energy conformers (local minima) and the transition states (saddle points) that separate them. The global minimum represents the most stable conformation of the molecule. The energy differences between conformers and the heights of the rotational barriers provide insights into the molecule's conformational dynamics at different temperatures. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP is plotted onto the electron density surface, with different colors representing varying potential values.
For "this compound," the MEP map would show regions of negative potential (typically colored red) around the electronegative atoms: the nitrogen of the pyridine ring, the oxygen atoms of the carboxylic acid and hydroxyl groups, and the fluorine atom. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the hydroxyl and carboxylic acid protons, indicating sites for nucleophilic attack.
Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Analysis of this compound
| Region | Location | Potential (kcal/mol) | Implication |
| Negative | Carboxyl Oxygen (C=O) | -55.8 | Site for electrophilic attack, hydrogen bond acceptor |
| Pyridine Nitrogen | -42.1 | Site for electrophilic attack, coordination with metals | |
| Hydroxyl Oxygen | -38.5 | Site for electrophilic attack, hydrogen bond acceptor | |
| Fluorine | -25.3 | Moderate site for electrophilic attack | |
| Positive | Carboxyl Hydrogen | +62.4 | Site for nucleophilic attack, hydrogen bond donor |
| Hydroxyl Hydrogen | +58.9 | Site for nucleophilic attack, hydrogen bond donor |
Note: The data in this table is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Electron Transfer Properties
Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
For "this compound," the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO would likely be distributed over the electron-deficient pyridine ring and the carboxylic acid group. This distribution suggests that the hydroxyphenyl moiety acts as the primary electron donor, and the nicotinic acid portion as the electron acceptor in charge-transfer interactions.
Table 3: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.36 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of "this compound" in a solvent environment, typically water, over a period of time. nih.govrsc.org These simulations provide a detailed picture of the molecule's conformational flexibility and its interactions with surrounding solvent molecules.
By analyzing the trajectory from an MD simulation, one can calculate properties such as the Root Mean Square Deviation (RMSD) to assess conformational stability and Radial Distribution Functions (RDFs) to characterize the structuring of solvent molecules around specific atoms of the solute. For instance, RDFs can reveal the strength and nature of hydrogen bonds between the hydroxyl and carboxylic acid groups of the molecule and the surrounding water molecules.
In Silico Prediction of Molecular Interactions with Biological Macromolecules (e.g., target protein binding site analysis for probe design)
In silico molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. This method is instrumental in drug discovery and probe design. For "this compound," docking studies could be performed against a relevant biological target, such as an enzyme or a receptor, to evaluate its potential as an inhibitor or a ligand. researchgate.net
The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to sample a large number of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues, guiding the design of more potent and selective molecules.
Table 4: Hypothetical Docking Results of this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | Arg120, Tyr254, Ser280 |
| Types of Interactions | Hydrogen bonds with Arg120 and Ser280, Pi-Pi stacking with Tyr254 |
Note: The data in this table is hypothetical and for illustrative purposes.
Chemical Reactivity and Derivatization Studies of 6 3 Fluoro 5 Hydroxyphenyl Nicotinic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds through well-established synthetic protocols.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several methods. The Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. masterorganicchemistry.com However, protonation of the pyridine (B92270) nitrogen can be a competing reaction. masterorganicchemistry.com Alternatively, reaction with alkyl halides under basic conditions or the use of coupling agents can provide the desired ester products. Non-catalytic methods, such as reacting nicotinic acid with a water-immiscible alcohol at reflux temperatures between 135°C and 200°C, have also been developed. google.com Microwave-assisted esterification using catalysts like N-fluorobenzenesulfonimide (NFSi) offers a greener and more efficient alternative to conventional methods. mdpi.com
Amidation: The synthesis of amides from 6-(3-fluoro-5-hydroxyphenyl)nicotinic acid is typically accomplished using peptide coupling reagents to activate the carboxylic acid for nucleophilic attack by an amine. These reagents minimize side reactions and allow for mild reaction conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like COMU. nih.govresearchgate.net The use of Lewis acid catalysts has also been explored for the direct amidation of amino acids without the need for protecting groups. nih.gov
Table 1: Representative Esterification and Amidation Reactions
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
|---|---|---|---|
| Esterification | |||
| Methyl Ester | CH₃OH, H₂SO₄ (catalyst), reflux | Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate | 70-85 |
| Ethyl Ester | CH₃CH₂OH, DCC, DMAP, CH₂Cl₂ | Ethyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate | 80-95 |
| Amidation | |||
| Benzylamide | Benzylamine, EDC, HOBt, DMF | N-benzyl-6-(3-fluoro-5-hydroxyphenyl)nicotinamide | 85-95 |
| Morpholinamide | Morpholine, COMU, DIPEA, CH₂Cl₂ | (6-(3-fluoro-5-hydroxyphenyl)pyridin-3-yl)(morpholino)methanone | 88-98 |
Reduction and Decarboxylation
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, readily converting carboxylic acids and their ester derivatives into the corresponding alcohols. masterorganicchemistry.comlibretexts.orgbyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. byjus.com It is important to note that LiAlH₄ is a powerful reducing agent and may also reduce other functional groups if present. ochemacademy.comyoutube.com
Reaction Scheme: Reduction to Alcohol this compound → (with 1. LiAlH₄, THF; 2. H₃O⁺) → (6-(3-fluoro-5-hydroxyphenyl)pyridin-3-yl)methanol
Decarboxylation: The removal of the carboxyl group from an aromatic ring is generally a challenging transformation that requires forcing conditions. For nicotinic acid derivatives, decarboxylation can sometimes be achieved through heating in high-temperature liquid water or by using metal catalysts. patsnap.comgoogle.com The stability of the resulting carbanion intermediate is a key factor, and the electron-rich nature of the pyridine ring can influence the feasibility of this reaction. Research on picolinic acids (pyridine-2-carboxylic acids) has provided insights into the mechanisms and conditions required for such transformations. acs.org
Reactions at the Nicotinic Acid Heterocycle
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution on the dual-ring system of this compound presents a complex regiochemical challenge due to the competing directing effects of multiple substituents.
On the Phenyl Ring: The phenyl ring is substituted with a hydroxyl group (-OH) and a fluoro group (-F).
The hydroxyl group is a strongly activating, ortho, para-director due to its ability to donate electron density through resonance. cognitoedu.orgorganicchemistrytutor.com
The fluoro group is a deactivating, ortho, para-director. Its inductive electron withdrawal deactivates the ring, but its lone pairs can stabilize the carbocation intermediate at the ortho and para positions through resonance. youtube.comlibretexts.org
Given the powerful activating nature of the hydroxyl group, electrophilic attack is most likely to occur at the positions ortho and para to it (C2', C4', and C6' of the phenyl ring). Steric hindrance from the adjacent pyridine ring may disfavor substitution at the C2' position.
On the Pyridine Ring: The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic attack compared to benzene. wikipedia.org
The ring nitrogen acts as a strong deactivating group, particularly under acidic conditions where it becomes protonated. wikipedia.org
The carboxylic acid group (-COOH) is a deactivating, meta-director. cognitoedu.org
The aryl substituent at the 6-position is generally considered an activating group.
Considering these factors, any electrophilic substitution on the pyridine ring would be difficult to achieve and would likely be directed to the C5 position, which is meta to both the ring nitrogen (position 1) and the carboxylic acid (position 3).
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Substitution on the phenyl ring, primarily at C4' and C6' positions. |
| Bromination | Br₂ / FeBr₃ | Substitution on the phenyl ring, primarily at C4' and C6' positions. |
| Sulfonation | Fuming H₂SO₄ | Substitution on the phenyl ring, primarily at C4' and C6' positions. |
Nucleophilic Aromatic Substitution (NAS)
The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this compound, the nicotinic acid ring itself is electron-deficient. This effect is enhanced by the electron-withdrawing carboxylic acid group.
The fluorine atom at the C6 position of the nicotinic acid ring is a potential leaving group for an SNAr reaction. This position is activated towards nucleophilic attack because it is ortho to the electron-withdrawing ring nitrogen. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a negatively charged Meisenheimer-like intermediate. wikipedia.org This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product.
This reactivity allows for the introduction of a variety of nucleophiles at the C6 position, such as alkoxides, amines, and thiolates.
Reaction Scheme: Nucleophilic Aromatic Substitution this compound + Nu⁻ → 6-(Nu)- (3-fluoro-5-hydroxyphenyl)nicotinic acid + F⁻ (where Nu⁻ = CH₃O⁻, R₂N⁻, RS⁻, etc.)
Oxidation and Reduction Chemistry of the Pyridine Ring
Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically forming a pyridine N-oxide. This transformation is usually carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgchemtube3d.comwikipedia.org The resulting N-oxide is a stable, dipolar species where the oxygen atom can donate electron density back into the ring, altering its reactivity. scripps.edu The N-oxide derivative of nicotinic acid is a known precursor to various pharmaceuticals. wikipedia.org The oxidation is generally chemoselective for the pyridine nitrogen. scripps.edu
Reaction Scheme: N-Oxidation this compound + m-CPBA → this compound N-oxide
Reduction: The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. This reaction typically involves hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reduction of the aromatic heterocycle requires more forcing conditions than the reduction of a simple alkene. This transformation significantly alters the geometry and basicity of the nitrogen-containing ring, converting the flat, aromatic system into a saturated, flexible piperidine structure.
Reactions at the (3-Fluoro-5-hydroxyphenyl) Moiety
The phenyl ring is substituted with a hydroxyl group, a fluorine atom, and the nicotinic acid ring. The hydroxyl and fluoro substituents are crucial in directing the reactivity of this part of the molecule, both at the hydroxyl group itself and on the aromatic ring.
The phenolic hydroxyl group is a prime site for derivatization through etherification and esterification reactions. These transformations allow for the introduction of a wide variety of functional groups, which can modulate the compound's physicochemical properties.
Etherification: The conversion of the phenolic hydroxyl group to an ether is commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the acidic phenolic proton by a suitable base, such as sodium hydride (NaH) or a carbonate base like cesium carbonate (CsCO₃), to form a more nucleophilic phenoxide ion. youtube.comacs.org This phenoxide then acts as a nucleophile, attacking a primary alkyl halide or a similar substrate (e.g., alkyl tosylate) to displace the leaving group and form the ether linkage. lumenlearning.com
Given the presence of the acidic carboxylic acid group on the nicotinic acid moiety, a selective reaction at the phenol requires careful choice of base and reaction conditions to avoid competing deprotonation or side reactions. Using a base strong enough to deprotonate the phenol but not excessively harsh is key.
Esterification: The hydroxyl group can be readily converted into an ester. One classic method is the Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). organic-chemistry.orglibretexts.org This is an equilibrium-limited process where water is removed to drive the reaction toward the product. organic-chemistry.org
Alternatively, and often more efficiently, esters can be formed by reacting the compound with more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine (B128534). The base neutralizes the HCl byproduct and catalyzes the reaction. This method avoids the harsh acidic conditions and the need to remove water associated with Fischer esterification.
The phenyl ring of the molecule is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The position of substitution is determined by the directing effects of the substituents already present on the ring: the hydroxyl group (-OH), the fluorine atom (-F), and the 6-(nicotinic acid) aryl substituent.
The directing effects of these groups are governed by a combination of inductive and resonance effects:
Hydroxyl (-OH) Group: This is a strongly activating group and an ortho, para-director. It donates electron density to the ring through a powerful resonance effect (+M effect), which greatly outweighs its electron-withdrawing inductive effect (-I effect). This increases the nucleophilicity of the ring, particularly at the positions ortho and para to it, making it highly reactive towards electrophiles. aakash.ac.in
6-(Nicotinic acid) Moiety: This large aryl substituent is generally considered to be electron-withdrawing and deactivating due to the electronegativity of the nitrogen atom in the pyridine ring and the carbonyl group of the carboxylic acid. Its bulk may also cause steric hindrance, particularly at the adjacent ortho position.
The table below summarizes the electronic effects of the primary substituents on the phenyl ring.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -OH (Hydroxyl) | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Activating | ortho, para |
| -F (Fluoro) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating | ortho, para |
| -Aryl (Nicotinic acid) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating | meta (relative to itself) |
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using SO₃/H₂SO₄).
Synthesis of Research Probes and Derivatized Analogs for Mechanistic Studies
The functional groups on this compound make it an excellent platform for the synthesis of derivatized analogs and molecular probes for mechanistic and biological studies. nih.govnih.gov The hydroxyl and carboxylic acid groups serve as versatile chemical handles for attaching linkers, reporter groups (e.g., fluorophores), or biomolecules.
Strategies for Derivatization:
Modification of the Hydroxyl Group: The phenolic -OH can be used as an attachment point. Ether or ester linkages can be formed to connect the core molecule to other chemical entities. For example, a linker with a terminal alkyne or azide (B81097) could be installed, allowing for subsequent "click chemistry" conjugation.
Modification of the Carboxylic Acid Group: The nicotinic acid's carboxyl group can be activated and converted into an amide by coupling it with a primary or secondary amine. This is a robust and common strategy for linking small molecules to peptides, proteins, or other amine-containing probes.
Radiolabeling for Imaging Probes: The structure is suitable for developing radiolabeled probes, particularly for Positron Emission Tomography (PET). A common strategy is the introduction of a fluorine-18 (¹⁸F) radioisotope. While direct radiofluorination on such an electron-rich ring can be challenging, a precursor molecule could be synthesized where another group (e.g., a nitro or trimethylammonium group) is later displaced by [¹⁸F]fluoride. The synthesis of PET tracers like 6-L-[¹⁸F]Fluoro-m-tyrosine from precursors highlights the feasibility of such approaches for creating imaging agents. mdpi.com
The following table outlines potential derivatization strategies for creating research tools from the parent compound.
| Functional Handle | Reaction Type | Reagent Example | Potential Application |
| Phenolic Hydroxyl | Williamson Ether Synthesis | Propargyl bromide | Introduction of an alkyne for click chemistry |
| Phenolic Hydroxyl | Esterification | Biotin-acid chloride | Creation of a biotinylated probe for affinity studies |
| Carboxylic Acid | Amide Coupling | Amine-terminated PEG linker | Improving solubility and linking to biomolecules |
| Carboxylic Acid | Amide Coupling | Aniline derivative | Synthesis of analogs for structure-activity relationship (SAR) studies |
| Aromatic Ring | Radio-halogenation | [¹⁸F]Fluoride source | Development of a PET imaging tracer |
Through these and other synthetic modifications, a library of derivatized analogs can be generated to probe biological systems, study reaction mechanisms, or investigate structure-activity relationships.
Structure Activity Relationship Sar Studies in Chemical Biology Contexts
Design Principles for Modifying the 6-(3-Fluoro-5-hydroxyphenyl)nicotinic acid Scaffold
The this compound scaffold presents multiple avenues for chemical modification to probe and modulate biological activity. The primary design principles revolve around altering several key regions: the nicotinic acid core, the phenyl ring, and the fluoro and hydroxyl substituents.
Modification of the Nicotinic Acid Core: The carboxylic acid group is a key interaction point, often acting as a hydrogen bond donor and acceptor or forming salt bridges with basic residues in a protein's active site. Esterification or amidation of this group can modulate solubility, cell permeability, and metabolic stability. Furthermore, the pyridine (B92270) nitrogen can be a hydrogen bond acceptor, and its basicity can be tuned by other substituents on the ring.
Substitution on the Phenyl Ring: The phenyl ring offers a large surface for interaction with hydrophobic pockets in a target protein. The introduction of various substituents (e.g., alkyl, alkoxy, halogen) at different positions can significantly impact binding affinity and selectivity by altering steric, electronic, and hydrophobic properties.
Modification of Fluoro and Hydroxyl Groups: The fluoro and hydroxyl groups on the phenyl ring are critical for modulating the compound's properties. Their positions are fixed in the parent scaffold, but their influence can be studied by synthesizing analogs where they are moved to other positions, replaced by other functional groups, or removed entirely.
Impact of Fluoro Substitution on Molecular Recognition and Binding Affinities
The fluorine atom at the 3-position of the phenyl ring plays a multifaceted role in the molecular properties of this compound, influencing its interactions with biological targets.
Fluorine as a Bioisostere: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. While similar in size to hydrogen, it is highly electronegative. This can alter the local electronic environment and influence the acidity of the nearby hydroxyl group, potentially affecting its hydrogen bonding capabilities. In some cases, a C-F bond can participate in weak hydrogen bonds or other non-covalent interactions with a receptor.
Role of Hydroxyl Group in Mediating Specific Molecular Interactions
The hydroxyl group at the 5-position of the phenyl ring is a crucial functional group for mediating specific interactions with biological macromolecules.
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom). This allows it to form strong and specific interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in the active site of a protein. These hydrogen bonds are often critical for high-affinity binding and selectivity.
Influence of Phenyl Ring Substitution Patterns on Biological Recognition Elements
The pattern of substitution on the phenyl ring is a critical determinant of a compound's biological activity and selectivity. While the parent compound has a fluoro and a hydroxyl group at the 3 and 5 positions respectively, altering this pattern can lead to significant changes in biological recognition.
Development of Structure-Activity Hypotheses for Modulating Specific Biochemical Pathways
Based on the general principles of medicinal chemistry and the known roles of the functional groups present in this compound, several SAR hypotheses can be formulated for modulating specific biochemical pathways, particularly in the context of kinase inhibition.
One hypothesis is that the nicotinic acid moiety acts as a "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region, a common binding mode for many kinase inhibitors. The 3-fluoro-5-hydroxyphenyl group would then project into a more variable pocket of the ATP-binding site.
Another hypothesis is that the hydroxyl group is essential for a key hydrogen bond interaction with a specific residue in the active site. To test this, analogs lacking the hydroxyl group or with the hydroxyl group replaced by a methoxy (B1213986) group could be synthesized and tested. A significant drop in activity would support this hypothesis.
Similarly, the role of the fluorine atom could be investigated by synthesizing the non-fluorinated analog or analogs with other halogens at the same position. These studies would help to build a predictive model for how modifications to the scaffold will affect its activity.
Rational Design of Derivatives for Investigating Receptor-Ligand Interactions in Research Settings
The rational design of derivatives of this compound is a powerful approach for probing receptor-ligand interactions. By systematically modifying the structure and observing the effects on biological activity, researchers can map the binding pocket of a target protein and identify key interactions.
For example, a series of analogs with different substituents at the 4-position of the phenyl ring could be synthesized to explore the size and nature of the corresponding sub-pocket in the receptor. If small, hydrophobic groups at this position lead to increased potency, it would suggest the presence of a small, greasy pocket.
Furthermore, photoaffinity labeling probes could be designed by incorporating a photoreactive group (e.g., an azide (B81097) or a benzophenone) into the scaffold. Upon binding to the target and irradiation with UV light, these probes would form a covalent bond, allowing for the identification and characterization of the binding protein.
Biochemical and Biological Research Contexts of 6 3 Fluoro 5 Hydroxyphenyl Nicotinic Acid
Investigation as a Molecular Probe for Specific Enzyme Systems or Receptor Binding in Research Models
While direct research identifying 6-(3-fluoro-5-hydroxyphenyl)nicotinic acid as a molecular probe is not extensively documented in publicly available literature, its structural characteristics suggest its potential utility in such applications. As a derivative of nicotinic acid, it can be investigated as a ligand for nicotinic acid receptors, such as the G protein-coupled receptors HM74A and HM74, which are known targets for nicotinic acid and its analogs. nih.gov The presence of the fluoro and hydroxyl groups on the phenyl ring allows for the exploration of specific interactions within the binding pockets of these receptors and related enzyme systems.
Fluorinated analogs of bioactive molecules are often synthesized to probe molecular interactions and mechanisms. For instance, 2'-fluoro-substituted thiophenyl deschloroepibatidine analogues have been developed to study nicotinic acetylcholine receptor (nAChR) binding and pharmacology. nih.gov These studies demonstrate the principle of using fluorinated compounds to elucidate receptor binding and function. Similarly, 6-fluoronicotinic acid serves as a building block for synthesizing tracers for positron emission tomography (PET), a powerful imaging technique for visualizing and measuring metabolic processes in vivo. ossila.com This highlights the potential of fluorinated nicotinic acid derivatives, including this compound, to be developed into probes for various biological systems.
Research into enzymes involved in nicotinic acid metabolism, such as 6-hydroxynicotinate 3-monooxygenase (NicC), also provides a context for the use of nicotinic acid derivatives as probes. nih.govresearchgate.netnih.gov Studying how structurally modified compounds like this compound interact with the active sites of such enzymes can provide valuable insights into their catalytic mechanisms and substrate specificity.
Studies on Fundamental Biochemical Pathways Involving Nicotinic Acid Derivatives
Nicotinic acid and its derivatives are central to cellular metabolism, primarily as precursors for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). numberanalytics.comnih.gov These coenzymes are essential for a vast array of biological processes, including energy metabolism, redox reactions, and cellular signaling. numberanalytics.comnih.gov
The biosynthesis of NAD+ can occur through two main pathways: the de novo pathway, which starts from the amino acid tryptophan, and the salvage pathway, which recycles nicotinamide and other precursors. nih.govnih.gov Nicotinic acid is a key intermediate in the Preiss-Handler pathway, a segment of the NAD+ salvage pathway. In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD). Finally, NaAD is amidated to produce NAD+. nih.gov
Derivatives of nicotinic acid, such as this compound, could potentially enter these pathways and be metabolized. The extent to which such a substituted molecule would participate in NAD+ biosynthesis would depend on the substrate specificity of the enzymes involved. Research has shown that supplementation with NAD+ precursors, including nicotinic acid and nicotinamide, can influence NAD+ metabolism. nih.gov
The metabolism of nicotinic acid also involves catabolic pathways. For example, excess nicotinic acid can be conjugated with glycine to form nicotinuric acid. nih.gov Understanding how modifications to the nicotinic acid structure, such as the addition of a fluorophenyl group, affect these metabolic fates is an area for further investigation.
| Pathway | Key Precursor/Intermediate | Primary Function | Relevant Enzymes |
|---|---|---|---|
| De Novo Biosynthesis | Tryptophan, Quinolinic Acid | Synthesis of NAD+ from amino acids | Tryptophan-2,3-dioxygenase, Kynurenine 3-monooxygenase, Quinolinate phosphoribosyltransferase |
| Preiss-Handler Pathway (Salvage) | Nicotinic Acid | Conversion of nicotinic acid to NAD+ | Nicotinate phosphoribosyltransferase, NMN/NaMN adenylyltransferases, NAD+ synthetase |
| Salvage Pathway | Nicotinamide, Nicotinamide Riboside | Recycling of nicotinamide to NAD+ | Nicotinamide phosphoribosyltransferase, Nicotinamide riboside kinase |
The enzymes of the nicotinate and nicotinamide metabolism pathways exhibit specificity for their substrates. Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway that converts nicotinamide to nicotinamide mononucleotide (NMN). numberanalytics.com Nicotinate phosphoribosyltransferase (NAPRT) is the corresponding enzyme in the Preiss-Handler pathway that acts on nicotinic acid. The interaction of this compound with these and other enzymes, such as nicotinamidase, which hydrolyzes nicotinamide to nicotinic acid, would determine its metabolic fate and biological activity.
Studies on enzymes like 6-hydroxynicotinate 3-monooxygenase, which is involved in the bacterial degradation of nicotinic acid, demonstrate the intricate enzymatic machinery that has evolved to process nicotinic acid and its derivatives. nih.govresearchgate.netresearchgate.net The substrate specificity of such enzymes is a critical factor in determining whether a modified compound like this compound would be a substrate, inhibitor, or neither.
Characterization of Interactions with Cellular Components (e.g., proteins, lipids) at a Molecular Level
The interaction of this compound with cellular components would be governed by its chemical properties. The presence of the carboxylic acid, hydroxyl, and fluoro groups, as well as the aromatic rings, allows for a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions would dictate its binding to proteins, such as enzymes and receptors, and its partitioning into lipid membranes.
The study of nicotinic acid's interaction with its receptors, HM74A and HM74, provides a model for how such interactions can be characterized. nih.gov Site-directed mutagenesis and computational modeling can be used to identify the key amino acid residues involved in ligand binding. Similar approaches could be applied to understand the molecular-level interactions of this compound with its potential biological targets.
Exploratory Studies of Molecular Mechanisms in Model Systems (e.g., in vitro assays for mechanistic understanding)
In vitro assays are essential tools for elucidating the molecular mechanisms of action of novel compounds. For this compound, a variety of in vitro studies could be employed. For example, enzyme inhibition assays could determine if the compound acts as an inhibitor of key enzymes in NAD+ metabolism. nih.gov Receptor binding assays, using cell lines expressing specific nicotinic acid receptors, could quantify its affinity and efficacy as an agonist or antagonist. nih.govnih.gov
Functional assays in cultured cells could be used to investigate the downstream cellular effects of the compound. For instance, measuring changes in intracellular NAD+ levels, gene expression profiles, or specific signaling pathways could provide insights into its biological activity. researchgate.net Studies on nicotinic acid derivatives have utilized such in vitro systems to understand their pharmacological properties. nih.gov
| Assay Type | Purpose | Example Measurement |
|---|---|---|
| Enzyme Inhibition Assay | To determine if the compound inhibits a specific enzyme | IC50 value (concentration for 50% inhibition) |
| Receptor Binding Assay | To measure the affinity of the compound for a receptor | Ki value (inhibition constant) |
| Cell-Based Functional Assay | To assess the biological effect of the compound on cells | Changes in second messenger levels (e.g., cAMP), gene expression, or cell viability |
| Metabolic Stability Assay | To evaluate the stability of the compound in the presence of metabolic enzymes | Rate of compound degradation by liver microsomes |
Assessment of Compound Stability in Biological Milieus (e.g., enzymatic hydrolysis, oxidation)
In vitro assays using liver microsomes or other subcellular fractions can be used to assess the metabolic stability of a compound. researchgate.net These assays provide information on the rate of metabolism and can help identify the major metabolic pathways. The stability of the compound in plasma can also be evaluated to assess its susceptibility to degradation by plasma enzymes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(3-Fluoro-5-hydroxyphenyl)nicotinic acid, and how can purity be ensured?
- Methodology :
- Step 1 : Start with a nicotinic acid derivative (e.g., 6-bromo-nicotinic acid ethyl ester) and perform Suzuki-Miyaura coupling with a fluorinated aryl boronic acid (e.g., 3-fluoro-5-hydroxyphenylboronic acid) under Pd catalysis. Use ethanol as a solvent and heat to 80°C for 12 hours .
- Step 2 : Hydrolyze the ester group using NaOH in aqueous THF to yield the carboxylic acid. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 1:1).
- Purity Control : Purify via column chromatography (silica gel, gradient elution) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water with 0.1% TFA) .
Q. What analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at C3, hydroxyl at C5 on the phenyl ring). F NMR can resolve fluorination patterns .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (expected [M+H]: calc. 263.06) .
- FT-IR : Detect hydroxyl (broad ~3200 cm) and carboxylic acid (C=O stretch ~1700 cm) groups .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination be addressed in synthesis?
- Approach :
- Use directing groups (e.g., hydroxyl or methoxy) to control fluorination sites. For example, introduce hydroxyl groups at C5 before fluorination to direct electrophilic fluorine substitution to C3 .
- Alternative : Employ transition-metal-mediated C–H activation with Selectfluor® in acetonitrile at 60°C to achieve selective fluorination .
Q. What strategies optimize the compound’s stability in biological assays?
- Solutions :
- pH Adjustment : Maintain pH 7.4 (PBS buffer) to prevent carboxylic acid deprotonation, which can reduce solubility and activity .
- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the fluorophenyl moiety .
- Freeze-Drying : Lyophilize the compound for long-term storage; reconstitute in DMSO (<1% v/v) for cell-based assays .
Q. How is this compound utilized in metal-organic framework (MOF) design?
- Application :
- As a tridentate ligand, the hydroxyl and carboxylic acid groups coordinate with metal nodes (e.g., Zr or Fe) to form porous MOFs. Example: React with ZrCl in DMF at 120°C for 24 hours to generate a MOF with BET surface area >1000 m/g .
- Functionalization : Post-synthetic modification (PSM) via esterification of the carboxylic acid group can tailor MOF hydrophobicity .
Q. What mechanisms underlie its potential bioactivity in neurological studies?
- Hypothesis :
- The nicotinic acid backbone may act as a partial agonist of α7 nicotinic acetylcholine receptors (nAChRs), modulating Ca influx and neurotransmitter release.
- Experimental Validation :
- Perform patch-clamp assays on HEK293 cells expressing α7 nAChRs. Measure EC values using acetylcholine as a positive control .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to receptor active sites .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Hazards :
- Acute Toxicity : H302 (harmful if swallowed). Use PPE (gloves, lab coat) and work in a fume hood .
- Skin/Irritation : H315/H319 (causes skin/eye irritation). Neutralize spills with 5% NaHCO .
- Disposal : Incinerate in a licensed facility with scrubbing for halogenated waste .
Contradictions and Resolutions
- Synthesis Yield Variability : reports 78% yield for hydrazide formation, while similar protocols () achieve 85%. Resolution: Optimize stoichiometry (1.2 eq hydrazine hydrate) and monitor reaction progress via LC-MS to terminate at peak conversion .
- Fluorination Selectivity : suggests hydroxyl-directed fluorination, but competing pathways may occur. Resolution: Use sterically hindered boronic acids to suppress byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
